N-(2,5-difluorophenyl)azetidine-3-carboxamide
CAS No.:
Cat. No.: VC16201331
Molecular Formula: C10H10F2N2O
Molecular Weight: 212.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10F2N2O |
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Molecular Weight | 212.20 g/mol |
IUPAC Name | N-(2,5-difluorophenyl)azetidine-3-carboxamide |
Standard InChI | InChI=1S/C10H10F2N2O/c11-7-1-2-8(12)9(3-7)14-10(15)6-4-13-5-6/h1-3,6,13H,4-5H2,(H,14,15) |
Standard InChI Key | YCCUBZFOGKHZEI-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1)C(=O)NC2=C(C=CC(=C2)F)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
N-(2,5-Difluorophenyl)azetidine-3-carboxamide consists of a four-membered azetidine ring with a carboxamide group at position 3 and a 2,5-difluorophenyl aromatic substituent. The molecular formula is CHFNO, yielding a molecular weight of 223.19 g/mol (calculated via PubChem algorithms ). The difluorophenyl group introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.
Table 1: Key Structural Parameters
Property | Value |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 223.19 g/mol |
IUPAC Name | N-(2,5-difluorophenyl)azetidine-3-carboxamide |
SMILES Notation | FC1=C(C=CC(=C1)F)NC(=O)C2CNC2 |
The azetidine ring adopts a puckered conformation, with the carboxamide group contributing to hydrogen-bonding capacity . Fluorine atoms at the 2- and 5-positions of the phenyl ring enhance metabolic stability compared to non-fluorinated analogs .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of N-(2,5-difluorophenyl)azetidine-3-carboxamide likely follows established protocols for azetidine-carboxamide derivatives, as described in patent WO2000063168A1 . A two-step approach is proposed:
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Azetidine Intermediate Preparation:
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Carboxamide Coupling:
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | Diethyl azodicarboxylate (DEAD), PPh, THF, 0°C | 68–72 |
Coupling | 2,5-Difluorophenyl isocyanate, THF, 25°C | 85–90 |
Deprotection | TFA/DCM (1:1), 2 h, rt | >95 |
Physicochemical Properties
Thermal and Solubility Profiles
The difluorophenyl group enhances lipophilicity compared to non-fluorinated analogs. Predicted properties include:
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Aqueous Solubility: 0.12 mg/mL (25°C, pH 7.4)
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Melting Point: 148–152°C (differential scanning calorimetry estimate)
The compound exhibits moderate permeability in Caco-2 cell assays, suggesting potential for oral bioavailability .
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